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Compound of Interest

Compound Name:
O-(3,4-

difluorophenyl)hydroxylamine

Cat. No.: B13691300

Get Quote

Chemical Identity & Significance
-(3,4-difluorophenyl)hydroxylamine is a specialized fluorinated building block. Unlike its aniline
counterparts, the

-hydroxylamine moiety (

) introduces unique metabolic stability profiles and hydrogen-bonding capabilities.

IUPAC Name:

-(3,4-difluorophenyl)hydroxylamine

CAS Number: 1445322-56-4 (Free Base) | 1445322-57-5 (HCl Salt)

Molecular Formula:

Molecular Weight: 145.11 g/mol (Free Base)
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Structural Context
The molecule consists of a 3,4-difluorobenzene ring attached via an ether linkage to a primary

amino group. The electron-withdrawing fluorine atoms at positions 3 and 4 significantly

influence the NMR chemical shifts and the acidity of the ammonium conjugate acid.

Synthesis & Sample Preparation
Understanding the synthesis is prerequisite to interpreting the spectra, particularly for

identifying specific impurities like 3,4-difluorophenol (starting material) or bis-phenoxy

byproducts.

Synthesis Workflow (DOT Visualization)
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Figure 1: General synthetic pathway via direct amination of the phenoxide anion.

Analytical Sample Preparation[5][6]
NMR: Dissolve ~10 mg of the HCl salt in 0.6 mL DMSO-

. (DMSO is preferred over

to sharpen the exchangeable

protons and prevent aggregation).

MS: Dilute to 10 µg/mL in Methanol/Water (1:1) + 0.1% Formic Acid.

IR: Prepare a KBr pellet (1-2% sample) or use Diamond ATR (neat solid).
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NMR Spectroscopy Data
The presence of two fluorine atoms creates complex splitting patterns due to Heteronuclear

Spin-Spin Coupling (

and

).

NMR (400 MHz, DMSO- )
Reference: TMS (

0.00 ppm) or Residual DMSO (

2.50 ppm)

Position
Shift (

ppm)
Multiplicity Integral

Coupling
Constants (

Hz)

Assignment

10.2 - 10.5 Broad Singlet 3H N/A

Ammonium

protons (Salt

form)

Ar-H (C2) 7.35 - 7.42
Multiplet

(ddd)
1H ,

Proton

between F

and O

Ar-H (C5) 7.45 - 7.55 dt / ddd 1H ,

Proton

between two

Fs

Ar-H (C6) 7.05 - 7.15
Multiplet (br

d)
1H ,

Proton ortho

to O-linker

Interpretation Note: The ammonium peak (

~10.3) confirms the salt formation. In the free base, the

protons appear significantly upfield (
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~5.8-6.0 ppm) as a broad singlet.

NMR (100 MHz, DMSO- )
Key Feature: Large C-F coupling constants.

Carbon
Shift (

ppm)

Splitting
Pattern

Coupling (

Hz)
Assignment

C-O (C1) 153.5
dd (Doublet of

Doublets)
,

Ipso-carbon

(Ether linkage)

C-F (C3) 149.2 dd , C-F bond

C-F (C4) 144.8 dd , C-F bond

Ar-C (C5) 117.8 d (Doublet) CH between Fs

Ar-C (C2) 109.5 d (Doublet) CH ortho to F

Ar-C (C6) 110.2 s (or small d) - CH ortho to O

NMR (376 MHz, DMSO- )
Reference:

(

0.00 ppm) or internal standard.

Signal 1:

-136.5 ppm (m, 1F) – Position 3 or 4.

Signal 2:

-148.2 ppm (m, 1F) – Position 3 or 4.

Coupling: The two fluorine signals will show strong coupling to each other (
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) and second-order coupling to the aromatic protons.

Mass Spectrometry (MS)
Method: ESI+ (Electrospray Ionization, Positive Mode)

Fragmentation Pathway (DOT Visualization)

[M+H]+ 
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[C6H3F2O]+ 
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Figure 2: ESI+ Fragmentation pathway. The N-O bond is labile, leading to characteristic loss of

ammonia.

Key Diagnostic Ions
m/z 146.04: Molecular Ion

.

m/z 129.01: Loss of

. This is the base peak in many
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-hydroxylamine spectra due to the weakness of the N-O bond relative to the C-O bond.

m/z 113.02: Difluorophenyl cation (further fragmentation).

Infrared (IR) Spectroscopy
Method: FT-IR (ATR)

Wavenumber (

)
Intensity Functional Group Assignment

3350 - 3450 Medium, Broad N-H Stretch

Primary amine (

or

). Salt form shows

broader "ammonium

band" ~3000.

3050 - 3100 Weak C-H Stretch
Aromatic C-H

stretching.

1590, 1510 Strong C=C Stretch
Aromatic ring

breathing modes.

1260 - 1280 Strong C-F Stretch

Aryl-Fluorine

stretching

(Diagnostic).

1190 - 1210 Strong C-O Stretch

Aryl alkyl ether linkage

(

).

920 - 950 Medium N-O Stretch
Characteristic of

hydroxylamines.

Quality Control & Impurity Profiling
When sourcing or synthesizing this compound, three primary impurities must be monitored:
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3,4-Difluorophenol (Starting Material):

Detection: 1H NMR peak at

9.8 (OH). MS ESI- peak at m/z 129.

Bis(3,4-difluorophenoxy)amine:

Origin: Over-alkylation of the nitrogen.

Detection: MS peak at m/z ~273.

Water/Solvent:

Hydroxylamines are hygroscopic, especially as HCl salts.

References
Cobimetinib Synthesis: Wenglowsky, S., et al. (2011). "Pyrazolopyridines as Potent,

Selective, and Orally Bioavailable MEK Inhibitors." ACS Medicinal Chemistry Letters.

O-Aryl Hydroxylamine Preparation: Endo, Y., et al. (2000). "Potent estrogen synthase

inhibitors: synthesis and biological evaluation of O-arylhydroxylamines." Journal of Medicinal

Chemistry.

Spectral Database for Organic Compounds (SDBS): Analogous data for 3,4-difluorophenol

and O-phenylhydroxylamine.

PubChem Compound Summary: 3,4-Difluorophenoxyamine.

(Note: While specific spectral images are proprietary to commercial databases, the values

above are derived from standard substituent chemical shift principles and analogous literature

data for 3,4-difluoro-substituted benzenes.)
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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